molecular formula C17H15N3O B7173623 N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide

N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide

Cat. No.: B7173623
M. Wt: 277.32 g/mol
InChI Key: KZRFBEPNXNORLT-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide is an organic compound that features a pyrrole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with pyrrole-3-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while nitration of the aromatic rings can produce nitro derivatives.

Scientific Research Applications

N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a pyridine ring linked through a carboxamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(15-7-10-19-12-15)20-16-3-1-13(2-4-16)11-14-5-8-18-9-6-14/h1-10,12,19H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRFBEPNXNORLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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